molecular formula C9H12ClNO B049238 3-(3-Chlorophenoxy)propylamine CAS No. 116753-50-5

3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238
CAS No.: 116753-50-5
M. Wt: 185.65 g/mol
InChI Key: KZQPDVZJHZMSKO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)propylamine is an organic compound with the molecular formula C9H12ClNO. It is a colorless to brown liquid and is primarily used in scientific research. The compound is known for its structural similarity to various biologically active compounds, making it a valuable tool in the study of chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chlorophenoxy)propylamine can be synthesized through several methods. One common route involves the reaction of 3-chlorophenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to maintain precise temperature and pressure conditions, ensuring high yield and purity. The final product is usually subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxy)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenoxy)propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenoxy)propylamine is unique due to its specific chlorine substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution makes it particularly useful in studying the effects of halogenation on biological activity and chemical reactivity.

Properties

IUPAC Name

3-(3-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPDVZJHZMSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440309
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116753-50-5
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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